Benzoquinonium

Descripción general

Descripción

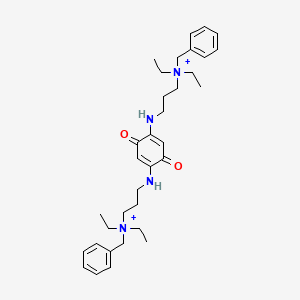

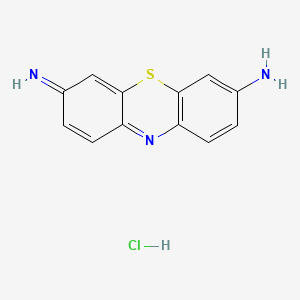

Benzoquinonium, with the chemical formula C21H24N2O2, is a neuromuscular blocking agent known for its use as a skeletal muscle relaxant during surgical procedures . This compound is a white crystalline powder and is utilized in medical settings to facilitate muscle relaxation.

Mecanismo De Acción

Target of Action

Benzoquinonium primarily targets the neuronal acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key players in muscle contraction and the regulation of heart rate, among other functions.

Mode of Action

This compound acts by competitively and reversibly inhibiting acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that transmits signals across nerve synapses and neuromuscular junctions. By inhibiting this enzyme, this compound increases the concentration of acetylcholine at these sites, enhancing cholinergic function . This results in a curare-like paralysis of neuromuscular transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at cholinergic synapses . This enhances the transmission of impulses across the myoneural junction .

Pharmacokinetics

Based on its structural similarity to other quaternary ammonium compounds, it is likely to exhibit first-order kinetics . This means that the rate of elimination of the drug from the body is proportional to the drug concentration. Factors such as age, gender, and obesity can influence the pharmacokinetics of similar compounds .

Result of Action

The primary molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced transmission of impulses across the myoneural junction . In the tibialis anterior and soleus muscle of cats and the gastrocnemius muscle of hens, this compound has been shown to produce a curare-like paralysis of neuromuscular transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as temperature, pH, and presence of other substances can affect the stability and activity of drugs

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoquinonium is synthesized from benzoquinone. The preparation involves the reaction of benzoquinone with appropriate amines under controlled conditions to form the desired product . The reaction typically requires a solvent such as ethanol or acetone and is carried out at a specific temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using benzoquinone as the starting material. The process includes the oxidation of hydroquinone to benzoquinone, followed by the reaction with amines. The reaction conditions are carefully monitored to maintain the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Benzoquinonium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced to hydroquinone under specific conditions.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and acids are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone.

Substitution: Formation of substituted this compound compounds.

Aplicaciones Científicas De Investigación

Benzoquinonium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a hydrogen acceptor in various reactions.

Biology: Employed in studies related to neuromuscular transmission and muscle physiology.

Medicine: Utilized as a skeletal muscle relaxant during surgical procedures.

Industry: Used in the production of other chemical compounds and as an intermediate in various industrial processes.

Comparación Con Compuestos Similares

Ambenonium: Another neuromuscular blocking agent with similar applications but different chemical structure.

Neostigmine: Used for similar purposes but has a different mechanism of action.

Edrophonium: A short-acting neuromuscular blocking agent used in diagnostic procedures.

Uniqueness of Benzoquinonium: this compound is unique due to its specific chemical structure and its ability to produce a curare-like paralysis of neuromuscular transmission . It is particularly effective in providing muscle relaxation during surgical procedures, making it a valuable compound in medical settings.

Propiedades

IUPAC Name |

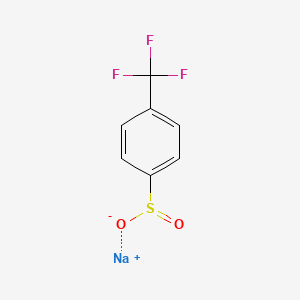

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERABYSOHUZTPQ-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

311-09-1 (di-Chloride) | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60997003 | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-16-7, 9025-57-4 | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endo-1,4-.beta.-xylanase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylanase, endo-1,4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOQUINONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | endo-1,4-beta-Xylanase | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzoquinonium at the neuromuscular junction?

A1: this compound primarily acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , , , , ] This means it competes with acetylcholine (ACh) for binding to these receptors, preventing ACh from binding and triggering muscle contraction. [, , ]

Q2: Does this compound exhibit any pre-synaptic effects at the neuromuscular junction?

A2: Yes, research suggests this compound might also exert pre-synaptic effects. Studies on isolated cat muscles indicate that this compound can reduce the rate of refilling of the readily available store of acetylcholine, leading to its depletion at high stimulation frequencies. [] This suggests an influence on acetylcholine synthesis or mobilization within the nerve terminal.

Q3: How does this compound differ from depolarizing neuromuscular blocking agents like decamethonium?

A3: Unlike depolarizing agents that initially activate nAChRs and cause muscle fasciculations, this compound does not directly stimulate muscle contractions. [, , ] Instead, it produces a curare-like, flaccid paralysis by competitively blocking ACh. [, ]

Q4: How does the presence of anticholinesterase activity in this compound impact its interaction with other drugs?

A4: this compound possesses inherent anticholinesterase activity, approximately 25% that of neostigmine. [, ] This means it can inhibit the enzyme acetylcholinesterase, which breaks down ACh in the synaptic cleft. [, ] This anticholinesterase activity contributes to its complex interactions with other anticholinesterase drugs. For instance, while anticholinesterases typically reverse the effects of competitive neuromuscular blockers, they fail to reverse this compound-induced paralysis due to its inherent anticholinesterase activity. [, , ]

Q5: How do structural modifications of this compound affect its neuromuscular blocking activity?

A5: Structural variations in the quaternary nitrogen centers of this compound significantly influence its neuromuscular blocking activity. [, ] Replacing the benzyl groups with alkyl groups, like ethyl or methyl, alters its pharmacological profile: []

Q6: How does the benzyl group contribute to this compound's pharmacological activity?

A6: The presence of the benzyl group in the quaternary nitrogen centers of this compound is linked to its anticholinesterase activity. [] Replacing the benzyl group with an alkyl group, or introducing specific substitutions within the benzyl group, reduces this anticholinesterase activity. [] When this activity falls below 2% of neostigmine's activity, the compound becomes susceptible to antagonism by edrophonium and neostigmine. []

Q7: What is the significance of the stereochemistry of bisquaternary amines related to this compound in neuromuscular blockade?

A7: Research using enantiomeric bisquaternary amines structurally similar to this compound, but with an added methyl group for chirality, revealed a stereochemical preference for neuromuscular blockade. [] The (R)-enantiomer consistently exhibited greater blocking activity than the (S)-enantiomer, approximately a 2:1 difference. [] This suggests the neuromuscular junction exhibits some degree of stereoselectivity towards these types of compounds.

Q8: How is this compound excreted from the body?

A8: Studies show that 70% to 90% of this compound chloride is excreted unchanged through the kidneys. [] This indicates renal excretion as a major elimination pathway for the compound.

Q9: How does carbon dioxide administration influence the activity of this compound?

A9: Research in cats revealed that administering carbon dioxide enhances the neuromuscular blocking activity of this compound. [] The underlying mechanism for this interaction remains to be fully elucidated.

Q10: What experimental models have been used to study the effects of this compound?

A10: Various experimental models have been employed to investigate the pharmacological effects of this compound, including:

Q11: Are there any toxicological concerns associated with this compound?

A11: While this Q&A focuses on the scientific aspects of this compound, it's crucial to acknowledge that as a potent neuromuscular blocking agent, its use carries inherent risks. Potential adverse effects and toxicity profiles would be covered in detail in pharmacological textbooks, clinical trials data, and drug safety databases.

Q12: Has this compound been investigated for applications beyond neuromuscular blockade?

A12: While primarily known for its neuromuscular blocking action, research has explored other potential applications of this compound and its derivatives. For instance, some studies suggest that modifications to the this compound structure could lead to compounds with insecticidal properties. [, ]

Q13: Are there alternative compounds with similar pharmacological profiles to this compound?

A13: Yes, several other neuromuscular blocking agents share similarities with this compound in their mechanism of action, but they may have different potencies, durations of action, and side effect profiles. Examples include:

- Tubocurarine: A non-depolarizing neuromuscular blocker that also acts as a competitive antagonist at nAChRs. [, , , , ]

- Pancuronium: Another non-depolarizing neuromuscular blocker that binds to nAChRs, exhibiting a longer duration of action than tubocurarine. [, ]

- Gallamine: A non-depolarizing neuromuscular blocker that displays a faster onset and shorter duration of action compared to tubocurarine. [, ]

Q14: What are the future directions for research on this compound?

A14: Future research directions could include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)

![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)